

Spectroscopic Profile of 3-Oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Oxopropanenitrile

Cat. No.: B1221605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Oxopropanenitrile** (also known as cyanoacetaldehyde), a key building block in organic synthesis. Due to the limited availability of direct experimental spectra for the parent compound, this guide incorporates data from closely related derivatives and predicted values to offer a thorough analytical profile. The information herein is intended to support identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **3-Oxopropanenitrile** are not readily available in public databases, data from its derivatives provide valuable insights into the expected chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum of **3-Oxopropanenitrile** is expected to be simple, primarily showing signals for the methylene (-CH₂-) and aldehydic (-CHO) protons. In derivatives of **3-Oxopropanenitrile**, the methylene protons adjacent to the carbonyl and nitrile groups typically appear as a singlet in the range of δ 3.80-3.87 ppm[1]. The aldehydic proton is expected to be significantly deshielded, appearing further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. Based on data from derivatives, the characteristic chemical shifts for the functional

groups in a **3-Oxopropanenitrile** framework are as follows: the nitrile carbon ($\text{C}\equiv\text{N}$) resonates in the region of δ 114-120 ppm, and the carbonyl carbon ($\text{C}=\text{O}$) is typically found further downfield around δ 180 ppm[1]. The methylene carbon ($-\text{CH}_2-$) signal is also expected in the spectrum.

Table 1: Summary of NMR Spectroscopic Data for **3-Oxopropanenitrile** Derivatives

Nucleus	Functional Group	Typical Chemical Shift (δ , ppm)
^1H	Methylene ($-\text{CH}_2-$)	3.80 - 3.87[1]
^{13}C	Carbonyl ($\text{C}=\text{O}$)	\sim 180[1]
^{13}C	Nitrile ($\text{C}\equiv\text{N}$)	114 - 120[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups. The gas-phase IR spectrum of **3-Oxopropanenitrile** has been recorded and analyzed, providing valuable data for its characterization. The key vibrational frequencies are associated with the nitrile, carbonyl, and C-H bonds.

Table 2: Summary of IR Spectroscopic Data for **3-Oxopropanenitrile**

Functional Group	Vibrational Mode	Typical Absorption Range (cm^{-1})
$\text{C}\equiv\text{N}$	Stretch	2260 - 2220
$\text{C}=\text{O}$	Stretch	1740 - 1690
C-H	Stretch	3000 - 2800

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **3-Oxopropanenitrile** ($\text{C}_3\text{H}_3\text{NO}$, Molecular Weight: 69.06 g/mol), the mass

spectrum would show a molecular ion peak and various fragment ions. While a specific experimental mass spectrum for the parent compound is not detailed in the readily available literature, general fragmentation patterns for aldehydes and nitriles can be predicted. Common fragmentation would likely involve the loss of small, stable molecules or radicals such as CO, HCN, or CHO.

Table 3: Predicted Mass Spectrometry Data for **3-Oxopropanenitrile**

m/z	Proposed Fragment
69	[M] ⁺ (Molecular Ion)
41	[M - CO] ⁺
42	[M - HCN] ⁺
40	[M - CHO] ⁺

Experimental Protocols

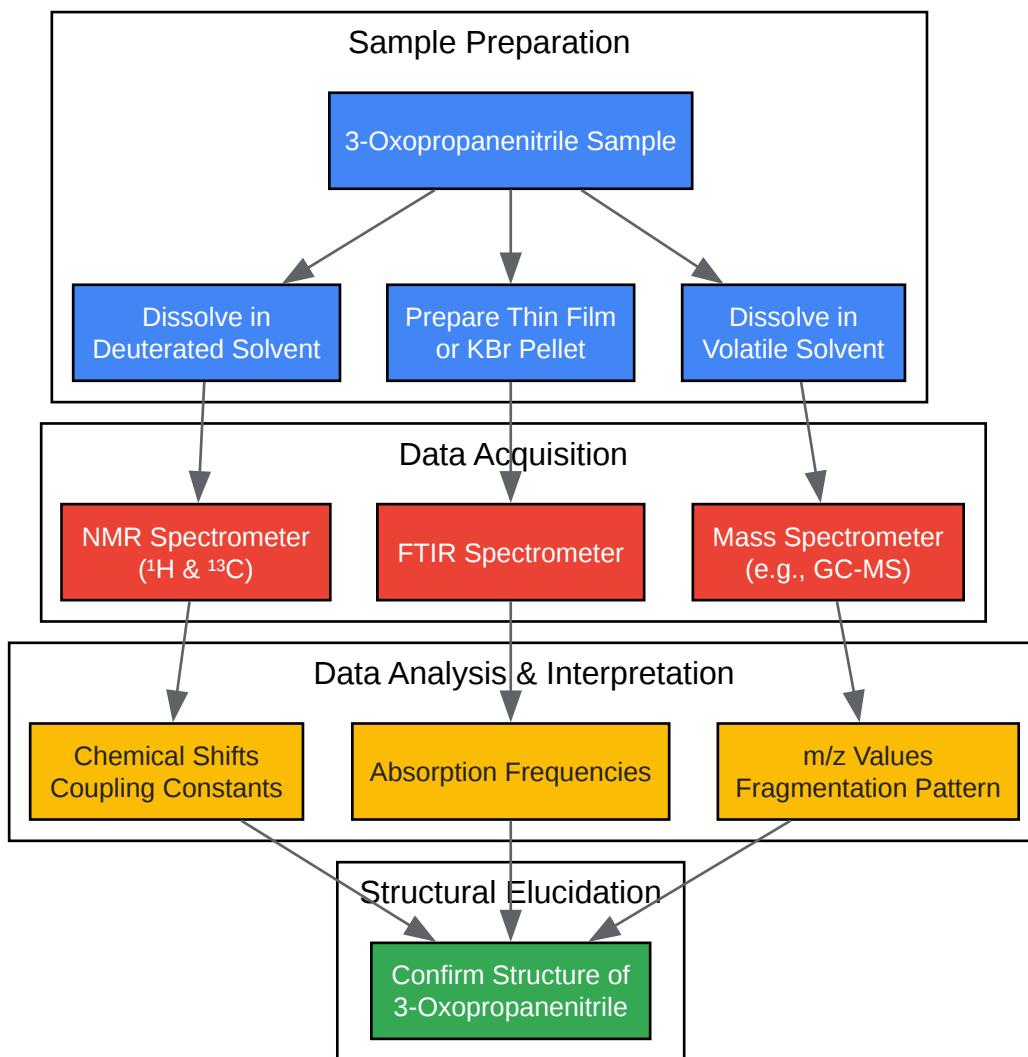
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols that can be adapted for the analysis of **3-Oxopropanenitrile**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts to 0 ppm.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon.

- Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy


- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared. For gas-phase spectroscopy, the sample is introduced into a gas cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low ppm or ppb range, depending on the sensitivity of the instrument.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For volatile compounds like **3-Oxopropanenitrile**, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a common technique.
- Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like **3-Oxopropanenitrile**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic Analysis Workflow for **3-Oxopropanenitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Oxopropanenitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221605#spectroscopic-data-of-3-oxopropanenitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com